4-Tert-amylbenzenesulfonyl chloride
Overview
Description
4-Tert-amylbenzenesulfonyl chloride is a useful research compound. Its molecular formula is C11H15ClO2S and its molecular weight is 246.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalysis and Oxidation Reactions :
- (Işci et al., 2014) explored the use of 4-tert-Butylbenzenesulfonamide as a substituent in iron phthalocyanine for potential oxidation catalysts. This phthalocyanine showed remarkable stability under oxidative conditions.
Chemical Activation for Biological Applications :
- (Chang et al., 1992) discussed the activation of hydroxyl groups in polymeric carriers using 4-fluorobenzenesulfonyl chloride, highlighting its effectiveness in attaching biological substances to solid supports.
Analytical Chemistry and Derivatization :
- (Higashi et al., 2006) studied a method for detecting estrogens in biological fluids using liquid chromatography combined with derivatization, where 4-nitrobenzenesulfonyl chloride was found to be particularly effective.
Chemical Equilibria in Liquid Phases :
- (Verevkin et al., 2009) investigated the chemical equilibrium of tert-amylbenzenes in chloroaluminate ionic liquids, providing insights into the enthalpies of isomerization and transalkylation reactions.
Solid-Phase Synthesis :
- (Fülöpová & Soural, 2015) reviewed the use of polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, as key intermediates in chemical transformations.
Electrochemical Oxidative Coupling :
- (Sheykhan et al., 2017) presented an environmentally benign approach for coupling tert-amines to afford arenesulfonyl hydrazides and chlorides using electrochemical oxidation.
Pharmaceutical Applications :
- (Abbasi et al., 2015) described the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides, demonstrating their potent antibacterial properties.
Safety and Hazards
“4-Tert-amylbenzenesulfonyl chloride” is a chemical compound that should be handled with care. It is not intended for human or veterinary use. According to a safety data sheet for a similar compound, benzenesulfonyl chloride, it causes severe skin burns and eye damage . It is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes if it comes into contact with skin .
Mechanism of Action
Target of Action
It’s structurally related to 4-tert-butylbenzenesulfonic acid, which has been reported to interact withProthrombin . Prothrombin is a protein present in blood plasma that is converted into active thrombin during coagulation .
Mode of Action
Sulfonamides, a class of compounds that includes 4-tert-amylbenzenesulfonyl chloride, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid, which is essential for the further production of dna in bacteria .
Biochemical Pathways
Given its structural similarity to sulfonamides, it may interfere with the folic acid synthesis pathway in bacteria .
Result of Action
Based on its structural similarity to sulfonamides, it may inhibit bacterial growth by interfering with folic acid synthesis .
Properties
IUPAC Name |
4-(2-methylbutan-2-yl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2S/c1-4-11(2,3)9-5-7-10(8-6-9)15(12,13)14/h5-8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBQFZZPRWQTGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624308 | |
Record name | 4-(2-Methylbutan-2-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169677-20-7 | |
Record name | 4-(2-Methylbutan-2-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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